Cas no 2228184-62-9 (2-1-(4-bromo-3-methylphenyl)cyclopropylethan-1-amine)

2-1-(4-Bromo-3-methylphenyl)cyclopropylethan-1-amine is a specialized organic compound featuring a cyclopropyl group adjacent to an amine functionality, linked to a brominated and methyl-substituted phenyl ring. This structure imparts unique steric and electronic properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The bromine substituent enhances reactivity for further functionalization, while the cyclopropyl group contributes to conformational rigidity, potentially improving binding affinity in target applications. Its well-defined molecular architecture supports precise modifications in medicinal chemistry, particularly in the development of bioactive molecules. The compound's stability and synthetic versatility make it a useful building block for research and industrial applications requiring tailored aromatic frameworks.
2-1-(4-bromo-3-methylphenyl)cyclopropylethan-1-amine structure
2228184-62-9 structure
Product Name:2-1-(4-bromo-3-methylphenyl)cyclopropylethan-1-amine
CAS No:2228184-62-9
MF:C12H16BrN
MW:254.166142463684
CID:6341271
PubChem ID:165798078
Update Time:2025-05-23

2-1-(4-bromo-3-methylphenyl)cyclopropylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(4-bromo-3-methylphenyl)cyclopropylethan-1-amine
    • 2228184-62-9
    • 2-[1-(4-bromo-3-methylphenyl)cyclopropyl]ethan-1-amine
    • EN300-1923205
    • Inchi: 1S/C12H16BrN/c1-9-8-10(2-3-11(9)13)12(4-5-12)6-7-14/h2-3,8H,4-7,14H2,1H3
    • InChI Key: MWIOUJSTCUMZSW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1C)C1(CCN)CC1

Computed Properties

  • Exact Mass: 253.04661g/mol
  • Monoisotopic Mass: 253.04661g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26Ų

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Additional information on 2-1-(4-bromo-3-methylphenyl)cyclopropylethan-1-amine

Compound 2-1-(4-bromo-3-methylphenyl)cyclopropylethan-1-amine (CAS No. 2228184-62-9)

The compound 2-1-(4-bromo-3-methylphenyl)cyclopropylethan-1-amine, identified by the CAS registry number 2228184-62-9, is a specialized organic compound with a unique structure and potential applications in various fields. This compound belongs to the class of amines, specifically featuring a cyclopropane ring and a substituted phenyl group. The presence of a bromine atom and a methyl group on the phenyl ring introduces interesting electronic and steric properties, making it a valuable molecule for research and development in chemistry and related disciplines.

Recent studies have highlighted the importance of such compounds in drug discovery and materials science. The cyclopropyl group is known for its strained ring system, which can impart unique reactivity and stability to the molecule. This feature makes it an attractive component in the design of bioactive compounds, particularly in the context of medicinal chemistry. The bromo substituent on the phenyl ring further enhances the molecule's versatility, as it can serve as a reactive site for various chemical transformations or as a directing group in aromatic substitution reactions.

In terms of synthesis, the compound can be prepared through a combination of coupling reactions and cyclopropanation techniques. For instance, the formation of the cyclopropane ring can be achieved via Simmons-Smith reaction or other analogous methods, while the substitution patterns on the phenyl ring can be tailored using standard aromatic substitution protocols. The integration of these functional groups into a single molecule creates a platform for exploring its reactivity, stability, and potential applications.

One area where this compound has shown promise is in pharmacology. The combination of an amine group with a substituted phenyl-cyclopropane system may confer bioactivity against specific targets, such as enzymes or receptors. Recent research has focused on evaluating its potential as an inhibitor or modulator in various biological pathways. For example, studies have explored its interaction with G-protein coupled receptors (GPCRs), which are critical targets in drug development due to their role in cellular signaling.

Beyond pharmacology, this compound has also been investigated for its role in materials science. The cyclopropane moiety contributes to structural rigidity, which can be advantageous in designing materials with specific mechanical or electronic properties. Additionally, the bromine substituent can facilitate cross-coupling reactions, enabling the incorporation of this compound into larger molecular frameworks or polymer systems.

The synthesis and characterization of this compound have been documented in several recent publications, emphasizing its stability under various conditions and its reactivity toward common reagents. Researchers have also explored its spectroscopic properties, including UV-vis and NMR spectra, to better understand its electronic structure and conformational preferences.

In conclusion, 2-1-(4-bromo-3-methylphenyl)cyclopropylethan-1-amine (CAS No. 2228184-62-9) is a versatile organic compound with significant potential in both academic research and industrial applications. Its unique combination of functional groups makes it an intriguing candidate for exploring new chemical reactions, developing bioactive agents, and designing advanced materials.

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